molecular formula C13H9FN4O B13093040 3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B13093040
M. Wt: 256.23 g/mol
InChI Key: DBMFNGRMWKBMMD-UHFFFAOYSA-N
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Description

3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[2,3-D]pyrimidine core substituted with an amino group at the 3-position and a fluorophenyl group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrido[2,3-d]pyrimidine core structure, which is significant for its interactions with various biological targets, particularly in cancer therapy and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H9_{9}FN4_{4}O, with a molecular weight of 256.23 g/mol. The presence of the amino group and the fluorophenyl substituent enhances its biological activity and reactivity.

PropertyValue
Molecular FormulaC13_{13}H9_{9}FN4_{4}O
Molecular Weight256.23 g/mol
StructureStructure

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Inhibition of EGFR : The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression. Inhibition of EGFR can lead to reduced cell proliferation and survival in cancer cells .
  • Anti-inflammatory Properties : Similar derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antiviral Activity : Some pyrido[2,3-d]pyrimidine derivatives have been studied for their antiviral properties, indicating a broader therapeutic potential .

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives on different cancer cell lines (MCF7, HCT116, and PC3). Compounds with structural modifications showed varying degrees of cytotoxicity. For instance:

CompoundIC50 (μM)Cell Line Tested
7a1.18MCF7
7d1.97HCT116
8b8.83PC3

These results indicate that specific structural features significantly influence the compound's efficacy against cancer cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies reveal that modifications in the chemical structure can substantially affect binding interactions with enzymes and receptors involved in disease pathways .

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds regarding their unique features and biological activities:

Compound NameUnique Features
6-Methyl-5-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one Exhibits anti-inflammatory properties
5-Amino-7-(5-bromofuran-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Potential antiviral activity
2-Amino-6-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one Strong EGFR inhibition

This comparison illustrates how slight variations in structure can lead to diverse pharmacological profiles among pyrido[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

IUPAC Name

3-amino-2-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H9FN4O/c14-9-5-3-8(4-6-9)12-17-11-10(2-1-7-16-11)13(19)18(12)15/h1-7H,15H2

InChI Key

DBMFNGRMWKBMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)F

Origin of Product

United States

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